
1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine) and a triazole ring suggests that the molecule might be planar or nearly planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the carboxylic acid group might undergo reactions like esterification or amide formation. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group might make it somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
This compound has been identified as a potential inhibitor of Aurora kinases, which are essential for cell division. Its inhibitory action on Aurora A kinase suggests its usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Lanthanide(III) Complexes
Triarylboron-functionalized dipicolinic acids, related to the compound , have been used to effectively sensitize the emissions of Eu(III) and Tb(III) ions. This has implications in the field of luminescence and could be applied in various analytical and imaging techniques (Park, Ko, Wyman, & Wang, 2014).
Antimicrobial Activity
A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives have shown moderate antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).
Synthesis of Triazole Derivatives
Research has been conducted on synthesizing various 1,2,3-triazole derivatives, including those with pyridinyl groups. These studies are crucial for understanding the chemical properties and potential applications of these compounds in different fields (Pokhodylo, 2018).
Mechanistic Study of Triazoles
An Ab initio method was used to investigate the synthesis mechanism of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the theoretical basis for designing and synthesizing new triazole compounds (Gu & Lu, 2020).
Fluoroalkylated Triazoles
The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in novel bicyclic gem-difluorinated compounds have been studied. This research contributes to the development of new chemical entities with potential applications in various domains (Peng & Zhu, 2003).
Mecanismo De Acción
Mode of Action
This can result in a variety of changes, including the activation or inhibition of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
The exact pathways and their downstream effects would depend on the specific targets of the compound .
Pharmacokinetics
They may be metabolized by various enzymes in the liver and excreted through the kidneys . The bioavailability of the compound would depend on these factors, as well as others such as its solubility and stability.
Result of Action
Based on its potential targets and mode of action, it could have a variety of effects, ranging from changes in cellular signaling to alterations in gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGAOXYIJDKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)
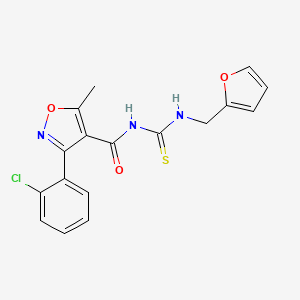
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)
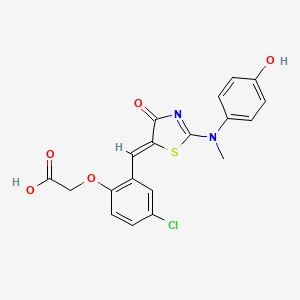
![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)
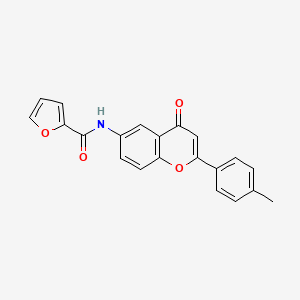
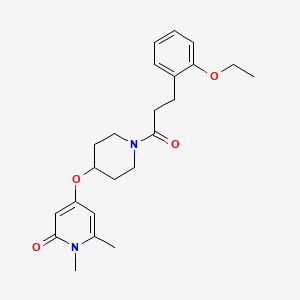
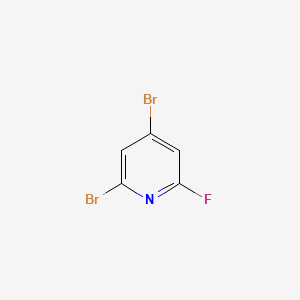
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)